(3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring structure. It features a methoxy group at the fourth position and a methyl group at the first position of the pyrrolidine ring. This compound is significant in various scientific fields due to its unique stereochemistry and functional groups, which make it valuable in organic synthesis and medicinal chemistry. The compound is identified by the CAS number 1932507-13-5 .
The synthesis of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by methylation and methoxylation reactions. This process often employs reducing agents like sodium borohydride or lithium aluminum hydride and methylating agents such as methyl iodide.
In industrial settings, scalable methods may involve continuous flow reactors and biocatalysts for enantioselective synthesis, optimizing yield and efficiency.
The molecular structure of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol consists of a five-membered nitrogen-containing heterocycle (pyrrolidine) with specific substituents that influence its chemical behavior.
The stereochemistry at the 3 and 4 positions is critical for its biological activity, making it a subject of interest in drug design and synthesis.
(3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the pyrrolidine ring influence the compound’s binding affinity and specificity. The exact pathways depend on the biological context in which the compound is utilized, potentially affecting enzyme-substrate interactions and receptor binding studies.
The physical properties of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
(3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol has several applications across different scientific fields:
These applications highlight its significance in both academic research and industrial processes.
The pyrrolidine ring stands as a privileged scaffold in medicinal chemistry, renowned for its three-dimensional (3D) complexity and adaptability in drug design. Among its derivatives, (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol exemplifies a structurally optimized chiral building block. This compound (CAS: 1932507-13-5; molar formula: C₆H₁₃NO₂) integrates stereochemical precision with strategically positioned oxygen-containing substituents, enhancing its potential for target-selective interactions [2]. Chiral pyrrolidines like this derivative exploit sp³-hybridization and non-planar ring conformations ("pseudorotation") to access broader pharmacophore space than flat heteroaromatics, improving physicochemical profiles and binding specificity to enantioselective biological targets [1].
Table 1: Key Features of (3R,4R)-4-Methoxy-1-methyl-pyrrolidin-3-ol
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1932507-13-5 |
Molar Formula | C₆H₁₃NO₂ |
Stereochemistry | (3R,4R) |
Key Functional Groups | Methoxy, N-methyl, hydroxy |
Topological Polar Surface Area | ~30–40 Ų (estimated) |
The (3R,4R) stereochemistry in 4-methoxy-1-methyl-pyrrolidin-3-ol governs its spatial orientation and biological efficacy. Proteins exhibit enantioselectivity, meaning each stereoisomer can display distinct binding modes and pharmacological outcomes [1]. The trans-relative configuration between C3 and C4 positions locks the molecule into a specific conformation, optimizing hydrogen-bonding capabilities via the hydroxy group and electronic modulation through the methoxy substituent. This arrangement is critical for interactions with targets like G-protein-coupled receptors (GPCRs) or transporters, where precise spatial fitting dictates activity [4] [6].
For example, in dual-target μ-opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists, trans-configured pyrrolidine scaffolds—such as (2S,4R)-pyrrolidine—enable high-affinity binding to both receptors. The stereochemistry minimizes off-target effects (e.g., D2R vs. D3R selectivity) while improving Central Nervous System Multiparameter Optimization (CNS-MPO) scores for blood-brain barrier permeability [4]. The (3R,4R) configuration in 4-methoxy-1-methyl-pyrrolidin-3-ol similarly offers a vector for derivatization at C3/C4, allowing medicinal chemists to explore sterically defined vectors for substituent placement.
Table 2: Impact of Pyrrolidine Stereochemistry on Drug Properties
Stereoisomer | Biological Consequence | Example Application |
---|---|---|
(3R,4R) | Enhanced target selectivity via optimized H-bonding | Neuromodulator design |
(3S,4S) | Potential for altered off-target interactions | SAR studies for toxicity reduction |
meso | Reduced chiral discrimination | Less common in enantioselective drugs |
Pyrrolidine’s journey in drug discovery began with natural products (NPs) such as nicotine (1) and the alkaloid bgugaine (3), which demonstrated antimicrobial, anticancer, and neuroactive properties [1]. These NPs highlighted the scaffold’s bioactivity and inspired synthetic analogs. By the early 2000s, pyrrolidine ranked among the top five nitrogen-containing heterocycles, appearing in 37 FDA-approved drugs [1].
Key milestones include:
The methoxy (–OCH₃) and N-methyl (–CH₃) groups in (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol critically tune its physicochemical and target-engagement properties:
Solubility & Permeability: Compared to unsubstituted pyrrolidine (LogP = 0.46), the methoxy group reduces lipophilicity (predicted LogP decrease of ~0.5–1.0 units) and increases polar surface area (PSA), improving water solubility [1] [4].
N-Methyl Group:
Table 3: Physicochemical Influence of Substituents on Pyrrolidine Scaffold
Molecular Descriptor | Unsubstituted Pyrrolidine | With 4-OMe/N-Me | Biological Implication |
---|---|---|---|
LogP | 0.46 | ~–0.2 to 0.3 (est.) | Improved solubility |
PSA (Ų) | 16.46 | ~30–40 (est.) | Balanced permeability & solubility |
H-Bond Acceptors | 1.5 | 3.0 | Enhanced target engagement |
SASA FISA (Ų) | 33.32 | Increased | Greater hydrophilic character |
The synergy between these substituents and the (3R,4R) configuration makes this scaffold a versatile template for CNS agents, antivirals, or anti-inflammatories, where fine-tuning absorption and target engagement is paramount [1] [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9